molecular formula C9H16O3 B15272712 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde

3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde

Cat. No.: B15272712
M. Wt: 172.22 g/mol
InChI Key: IICRYLUGVUKERQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an oxolane ring, a hydroxy group, and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde typically involves the reaction of 2-methyl-2-propanol with an appropriate oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxolane ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carboxylic acid
  • 3-(2-Hydroxy-2-methylpropyl)oxolane-3-methanol
  • 3-(2-Hydroxy-2-methylpropyl)oxolane-3-amine

Comparison: 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs with carboxylic acid, alcohol, or amine groups. This uniqueness makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H16O3/c1-8(2,11)5-9(6-10)3-4-12-7-9/h6,11H,3-5,7H2,1-2H3

InChI Key

IICRYLUGVUKERQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1(CCOC1)C=O)O

Origin of Product

United States

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